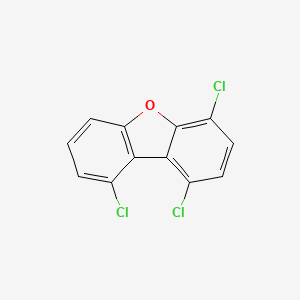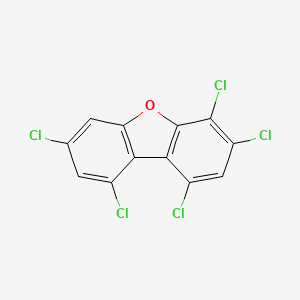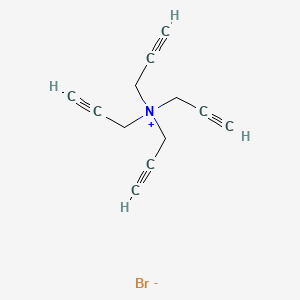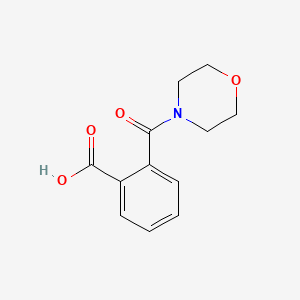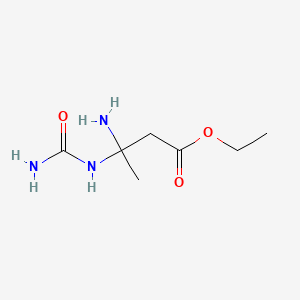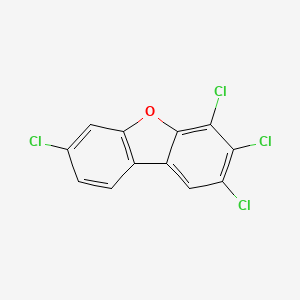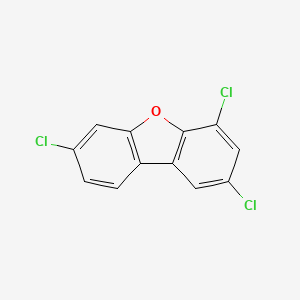
Blocamicina
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blocamicina, also known as Bleomycin, is an antineoplastic agent used for the treatment of several types of cancers . It is used for malignant effusions, lymphoma, squamous cell or testicular tumors, and is also associated with the treatment of conditions such as cervical cancers, head and neck carcinoma, intracranial germ cell tumors, Hodgkin’s lymphoma, malignant pleural effusions, non-Hodgkin’s lymphoma (NHL), ovarian cancer, and penile cancer .
Chemical Reactions Analysis
Chemical reactions involved in the use of this compound would likely involve its interaction with biological systems . The instrumental analysis of reaction mixtures is usually the rate-determining step in the optimization of chemical processes . Traditionally, reactions are analyzed by gas chromatography, HPLC or quantitative NMR spectroscopy on high-field spectrometers .
Physical And Chemical Properties Analysis
This compound is a weakly alkaline substance. It is soluble in water, methanol, slightly soluble in ethanol, almost insoluble in acetone, ethyl acetate, butyl acetate, ether . It is blue-green when containing copper ions, and white powder after removing copper ions .
Scientific Research Applications
1. Industrial Policy and Science
G. Eliasson (2000) explores the role of government in supporting science and transforming scientific discoveries into new technology, emphasizing the experimental nature of this transformation process. This involves frequent business failures but is crucial for industrial competitiveness and the development of science parks. The study suggests that management should focus less on science and technology and more on the economics of the transformation process (Eliasson, 2000).
2. Drug Discovery and Molecular Biology
J. Drews (2000) discusses the historical perspective of drug discovery, highlighting its evolution from chemistry to pharmacology and clinical sciences. The study underscores the impact of molecular biology and genomic sciences on drug discovery, enriching the therapeutic armamentarium with recombinant proteins and monoclonal antibodies. It also notes the increasing complexity of drug research and the role of the biotech industry in bridging academia and pharmaceutical companies (Drews, 2000).
3. Environmental Protection and Research
E. Romano and L. Bergamin (2009) discuss the Italian Institute for Environmental Protection and Research's role in environmental surveys and research activities for reclamation of contaminated sites. They stress the need for scientific research on environmental assessment to comply with national and international regulations and to be recognized by institutional committees. This research is crucial for rationalizing costs and resources, demonstrating the reliability of benthic foraminifera as environmental tools in polluted sites (Romano & Bergamin, 2009).
4. Reproducible Science
M. Munafo et al. (2017) advocate for measures to optimize key elements of the scientific process, such as methods, reporting, reproducibility, evaluation, and incentives. They emphasize the importance of improving the reliability and efficiency of scientific research to increase the credibility of the published literature and accelerate discovery. This approach requires broad adoption and iterative evaluation and improvement (Munafo et al., 2017).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Blocamicina involves the condensation of two amino acids, L-tyrosine and L-aspartic acid, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "L-tyrosine", "L-aspartic acid", "Ethyl chloroformate", "Triethylamine", "Hydrogen chloride", "Sodium hydroxide", "Methanol", "Diethyl ether", "Acetic anhydride", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-tyrosine and L-aspartic acid by reacting with ethyl chloroformate and triethylamine to form the corresponding ethyl esters.", "Step 2: Condensation of the protected L-tyrosine ethyl ester and L-aspartic acid ethyl ester using dicyclohexylcarbodiimide (DCC) as a coupling agent to form the dipeptide intermediate.", "Step 3: Deprotection of the ethyl ester groups using hydrogen chloride in methanol to obtain the free carboxylic acid groups.", "Step 4: Cyclization of the dipeptide intermediate using acetic anhydride and sodium bicarbonate to form the cyclic peptide intermediate.", "Step 5: Hydrolysis of the cyclic peptide intermediate using sodium hydroxide to obtain the final product, Blocamicina." ] } | |
| 49830-49-1 | |
Molecular Formula |
C55H84ClN17O21S3 |
Molecular Weight |
1451.0 g/mol |
IUPAC Name |
3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;chloride |
InChI |
InChI=1S/C55H83N17O21S3.ClH/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);1H/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-;/m0./s1 |
InChI Key |
BODDZCXQPQPRES-OYALTWQYSA-N |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] |
SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






